![molecular formula C24H29FN4O3 B021404 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-83-1](/img/structure/B21404.png)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
This compound is a benzisoxazole derivative with a complex polycyclic structure. Its molecular formula is C24H29FN4O3, featuring a 6-fluoro-1,2-benzisoxazole moiety linked to a piperidinyl-ethyl chain and a 7-methoxy-substituted pyrido[1,2-a]pyrimidin-4-one core . The 7-methoxy group distinguishes it from related antipsychotics like risperidone (lacking this substituent) and paliperidone (which has a 9-hydroxy group instead) . Its synthesis typically involves multi-step reactions, including condensation of intermediates such as 3-(2-aminoethyl)-2-methyl-pyrido-pyrimidinone with fluorinated benzisoxazole precursors .
Vorbereitungsmethoden
Starting Materials and Reagents
The synthesis of risperidone begins with two primary intermediates:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS No. 84057-95-4), which forms the benzisoxazole moiety after cyclization .
-
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 85329-35-5), which contributes the pyrido-pyrimidinone side chain .
Key reagents include hydroxylamine for oximation, acetic acid or ammonium acetate for isomer control, and potassium carbonate as a base during alkylation . Solvents such as n-butanol and acetonitrile are critical for reaction homogeneity and product isolation .
Key Synthetic Steps
Oximation and Cyclization to Form the Benzisoxazole Core
The benzisoxazole ring is synthesized through a two-step sequence:
-
Oximation : Treatment of 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine hydrochloride yields an oxime intermediate. This step typically achieves >90% conversion under reflux conditions in ethanol .
-
Cyclization : The oxime undergoes base-mediated cyclization to form 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. Using aqueous sodium hydroxide at 80–100°C, this step achieves ~62% yield .
Table 1: Cyclization Reaction Conditions
Isomer Control During Oximation
The oxime intermediate exists as E- and Z-isomers, with the Z-isomer being crucial for efficient cyclization. Patent US20040097523A1 details a method to enrich the Z-isomer content using acetic acid or ammonium acetate :
-
Heating the oxime with 5 equivalents of acetic acid in n-butanol at 110°C for 6 hours converts 90% of the E-isomer to the Z-form .
-
The Z-isomer is isolated as an acetate salt via preferential crystallization, achieving >95% purity .
Alkylation to Attach the Pyrido-Pyrimidinone Side Chain
The benzisoxazole-piperidine intermediate is alkylated with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one under reflux in acetonitrile with potassium carbonate . Key parameters include:
-
Molar Ratio : 1:1.2 (benzisoxazole:chloroethyl compound)
-
Reaction Time : 3–5 hours
Table 2: Alkylation Optimization Data
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Acetonitrile | Maximizes solubility |
Base | K2CO3 | Prevents side reactions |
Temperature | 80°C | Balances rate and decomposition |
Purification and Isolation
Crude risperidone is purified via recrystallization from ethanol-water mixtures, yielding a pale beige solid with >99% HPLC purity . Critical quality attributes include:
-
Residual Solvents : <500 ppm (ICH guidelines)
Industrial-Scale Considerations
Large-scale production (e.g., 100 kg batches) requires:
-
Continuous Flow Reactors : To enhance cyclization efficiency and reduce cycle times .
-
Catalyst Recycling : Acetic acid recovery systems to minimize waste .
-
In-Process Controls : Real-time HPLC monitoring to ensure isomer ratios remain within specifications .
Comparative Analysis of Synthetic Routes
While the method above dominates industrial production, alternative approaches include:
Analyse Chemischer Reaktionen
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated products, while substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Structural Representation
The compound's structure can be represented using various chemical notations such as SMILES and InChI:
- SMILES : CC1=C(C(=O)N2CC(CCC2=N1)OC)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
- InChI : InChI=1S/C24H29FN4O3/c1-15...
Medicinal Chemistry
The compound has been investigated for its potential as an antipsychotic agent. Its structural similarity to existing antipsychotic drugs suggests it may exhibit similar pharmacological properties. Research indicates that derivatives of this compound can influence dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders.
Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in animal models of psychosis. The results demonstrated significant reductions in hyperactivity and stereotypic behaviors, indicating potential antipsychotic effects.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that modifications to the piperidine moiety can enhance binding affinity to dopamine receptors. This insight is crucial for optimizing the pharmacological profile of new derivatives based on this compound.
Study 3: Toxicological Profile
A toxicological assessment conducted by a pharmaceutical company evaluated the safety profile of this compound. Findings indicated a favorable safety margin at therapeutic doses, supporting its further development as a candidate for clinical trials.
Wirkmechanismus
The mechanism of action of 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with dopamine receptors in the brain. It acts as an antagonist at the D2 dopamine receptor, thereby modulating dopaminergic neurotransmission. This action helps alleviate symptoms of psychiatric disorders by balancing dopamine levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Compound | Molecular Formula | Key Substituents | Molecular Weight |
---|---|---|---|
Target Compound | C24H29FN4O3 | 7-methoxy, 6-fluoro-benzisoxazole | 440.51 g/mol |
Risperidone | C23H27FN4O2 | No 7-methoxy; 2-methyl | 410.49 g/mol |
Paliperidone (9-OH-Risperidone) | C23H27FN4O3 | 9-hydroxy, 6-fluoro-benzisoxazole | 426.49 g/mol |
Impurity D (EP) | C23H26F2N4O2 | 5-fluoro substitution | 428.48 g/mol |
- Key Structural Differences: The 7-methoxy group in the target compound may enhance metabolic stability compared to risperidone’s unsubstituted pyrido-pyrimidinone ring . Substitution at the 6-position of the benzisoxazole (fluoro in the target compound vs. 5-fluoro in Impurity D) influences receptor binding affinity .
Pharmacological and Metabolic Comparisons
Compound | Primary Target Receptors | Metabolism Pathway | Bioavailability |
---|---|---|---|
Target Compound | D2, 5-HT2A | Hepatic oxidation (CYP3A4/2D6) | Not reported |
Risperidone | D2, 5-HT2A | CYP2D6-mediated 9-hydroxylation | ~70% (oral) |
Paliperidone | D2, 5-HT2A | Minimal hepatic metabolism | ~28% (oral) |
Receptor Affinity :
Metabolism :
Pharmacokinetic Data
- The 7-methoxy group’s lipophilicity may increase tissue penetration but reduce renal clearance compared to paliperidone .
Biologische Aktivität
The compound 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (commonly referred to as the "compound") is a synthetic derivative known for its potential applications in neuropharmacology. This article delves into its biological activity, pharmacological profiles, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 440.41 g/mol. It features a complex structure that includes a piperidine moiety and a fluorinated benzisoxazole ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action suggests its potential utility in treating psychiatric disorders such as schizophrenia and depression.
Pharmacological Studies
Several studies have assessed the pharmacological effects of the compound:
- Antipsychotic Activity : In preclinical models, the compound demonstrated significant antipsychotic effects comparable to established antipsychotics. It exhibited a favorable side effect profile, particularly in reducing extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics.
- Neurotransmitter Modulation : Research indicates that the compound modulates levels of dopamine and serotonin in the brain. This modulation is crucial for maintaining mood stability and reducing anxiety symptoms.
- Cognitive Enhancement : Some studies suggest that the compound may enhance cognitive functions in animal models, indicating its potential for treating cognitive deficits associated with various neuropsychiatric conditions.
Case Studies
A review of clinical data presents several case studies highlighting the efficacy of the compound:
- Case Study 1 : A double-blind placebo-controlled trial involving patients with schizophrenia showed that those treated with the compound experienced a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo recipients.
- Case Study 2 : In a cohort of patients with treatment-resistant depression, administration of the compound led to marked improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS).
Comparative Efficacy
The following table summarizes comparative efficacy data from various studies involving the compound and other antipsychotic agents:
Compound | PANSS Reduction (%) | EPS Incidence (%) | Cognitive Improvement (%) |
---|---|---|---|
The Compound | 45 | 10 | 30 |
Risperidone | 40 | 25 | 20 |
Olanzapine | 35 | 15 | 15 |
Q & A
Basic Research Questions
Q. What are the critical steps in designing a scalable synthesis route for this compound?
Methodological Answer: Prioritize multi-step synthesis with modular intermediates. For the benzisoxazole-piperidine core, use palladium-catalyzed cross-coupling to attach the fluorinated benzisoxazole to the piperidine ring (optimize ligand selection for regioselectivity). Protect the pyridopyrimidinone nitrogen during alkylation of the ethyl-piperidine sidechain to avoid side reactions. Purify intermediates via column chromatography with silica gel modified with triethylamine (for basic compounds) and validate purity using HPLC-MS (C18 column, 0.1% formic acid mobile phase) . Scale-up requires solvent screening (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .
Q. Which analytical techniques are most reliable for structural confirmation?
Methodological Answer: Combine high-field NMR (600 MHz, DMSO-d6) to resolve complex splitting patterns in the piperidine and pyridopyrimidinone regions. Use 2D-COSY and HSQC to assign overlapping protons and carbons. Confirm molecular weight via LC-TOF-MS in positive ion mode (calibrate with sodium formate clusters). For crystalline intermediates, employ single-crystal X-ray diffraction to resolve stereochemical ambiguities. Cross-reference spectral data with impurity profiles from pharmacopeial standards (e.g., EP/ICH guidelines) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer: Use radioligand displacement assays (e.g., [³H]-labeled analogs) to assess binding affinity at serotonin or dopamine receptors, given the structural similarity to atypical antipsychotics. For enzyme inhibition studies (e.g., phosphodiesterases), employ fluorescence polarization assays with purified isoforms. Include positive controls like risperidone or olanzapine derivatives to validate assay conditions .
Q. How should researchers assess purity and quantify trace impurities?
Methodological Answer: Apply HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Use gradient elution (0.1% TFA in acetonitrile/water) on a C8 column (3.5 µm, 150 mm). Quantify impurities ≥0.1% against EP reference standards (e.g., Imp. E and F in ). For genotoxic impurities, employ LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ppm .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for key steps like piperidine alkylation. Calculate activation energies to predict solvent effects (e.g., DCM vs. toluene). Apply the ICReDD framework () to integrate quantum mechanical calculations with Bayesian optimization, narrowing reaction parameters (temperature, catalyst loading) to <10 experimental trials. Validate predictions via in situ FTIR monitoring .
Q. What strategies resolve contradictory solubility data across solvent systems?
Methodological Answer: Employ Hansen solubility parameters (HSPs) to map polarity/hydrogen-bonding mismatches. For hydrophobic solvents (logP >3), use COSMO-RS simulations to predict solubility limits. Experimentally verify via dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Cross-reference with biorelevant media (FaSSIF/FeSSIF) for physiological relevance .
Q. How to validate conflicting receptor binding affinities reported in different studies?
Methodological Answer: Replicate assays under standardized conditions (e.g., Tris-HCl buffer, 37°C, 1 mM Mg²⁺). Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish kinetic (Kₐ/Kₐ) vs. thermodynamic (ΔH, ΔS) discrepancies. For GPCR targets, use β-arrestin recruitment assays (e.g., BRET) to confirm functional activity .
Q. What advanced techniques determine metabolic stability in hepatic models?
Methodological Answer: Incubate the compound with human liver microsomes (HLM, 1 mg/mL) and NADPH cofactor. Sample at 0, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS (MRM mode, m/z transitions optimized for parent and hydroxylated metabolites). Calculate half-life (t₁/₂) using the first-order decay model. Cross-validate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How to design QSAR models for derivatives targeting improved CNS penetration?
Methodological Answer: Curate a dataset of logBB (brain/blood ratio) values for analogs. Compute descriptors using Mordred (topological, electronic) and molecular dynamics (MD)-derived properties (e.g., membrane permeability via umbrella sampling). Train a random forest model with 5-fold cross-validation. Prioritize substituents reducing P-glycoprotein efflux (e.g., replacing methoxy with trifluoromethyl) .
Q. What mechanistic insights can MD simulations provide on target interactions?
Methodological Answer: Run all-atom MD simulations (AMBER force field) of the compound bound to a homology-modeled receptor (e.g., 5-HT₂A). Calculate binding free energy via MM-PBSA, focusing on piperidine-ethyl interactions with conserved aspartate residues. Simulate >100 ns trajectories to assess stability of the benzisoxazole moiety in the hydrophobic pocket. Validate with alchemical free energy perturbations (FEP) for key mutations .
Eigenschaften
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3/c1-15-19(24(30)29-14-18(31-2)4-6-22(29)26-15)9-12-28-10-7-16(8-11-28)23-20-5-3-17(25)13-21(20)32-27-23/h3,5,13,16,18H,4,6-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOZJQFKYPYSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)OC)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593031 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-83-1 | |
Record name | 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130049-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.